Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(13)6-9(15-2)11(7)17-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKMBFBGOSPMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185266 | |
| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150612-67-2 | |
| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150612-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced at the 7th position using a methoxylation reaction, often involving the use of methanol and a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex benzofuran derivatives.
Biology: As a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity with biological molecules. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Analogues and Substituent Effects
Substituent positioning and functional group variations significantly influence the physicochemical and biological properties of benzofuran derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison with Analogues
Key Observations:
- Bromine Position: Bromine at position 5 (target compound) vs. position 4 () alters electronic distribution and steric interactions. The 5-bromo substitution is associated with lower cytotoxicity compared to non-brominated precursors .
- Methoxy vs.
- Carboxyl Group Modifications : Ethyl esters (target compound) exhibit greater metabolic stability than methyl esters (Compound 4), while carboxylic acid derivatives () enable hydrogen bonding critical for antibacterial activity .
Pharmacological Activity Profiles
Physicochemical Properties
- Planarity and Stability : The near-planar alignment of the target compound’s carboxyl group (~4.8° deviation) may facilitate π-π stacking interactions in biological systems, similar to methyl 7-methoxybenzofuran-2-carboxylate .
- Solubility : Methoxy and ethoxycarbonyl groups improve lipophilicity, favoring blood-brain barrier penetration, whereas hydroxy groups (Compound 4) increase polarity, enhancing aqueous solubility .
Biological Activity
Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate (EBMBC) is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of EBMBC, including its mechanisms of action, biochemical pathways, and comparisons with related compounds.
Chemical Structure and Properties
EBMBC is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran ring, along with an ethyl carboxylate functional group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Bromine at position 5, methoxy at position 7 | Different substitution pattern affects reactivity |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Lacks methoxy group | Results in different biological activity |
| Ethyl 7-methoxy-1-benzofuran-2-carboxylate | Lacks bromine atom | Affects substitution reactions and biological interactions |
EBMBC exerts its biological effects through several mechanisms:
- Target Interactions : EBMBC interacts with various biological targets, leading to modulation of cellular processes.
- Biochemical Pathways : It influences multiple biochemical pathways, contributing to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Molecular Mechanisms : The compound may impact gene expression and enzyme activity through binding interactions with biomolecules.
Anticancer Activity
Research indicates that EBMBC exhibits significant anticancer properties. In vitro studies have demonstrated that it inhibits cell growth across various cancer cell lines. For instance:
- At a concentration of 10 μM, EBMBC showed substantial inhibition of cell proliferation in multiple cancer types.
- Comparative studies reveal that derivatives with similar structures exhibit varying degrees of antiproliferative activity depending on their substituents .
Antimicrobial Activity
Benzofuran derivatives, including EBMBC, have been evaluated for their antimicrobial properties. Preliminary studies suggest that EBMBC possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzofuran derivatives similar to EBMBC:
- Antiproliferative Studies : A study highlighted that modifications in the benzofuran structure significantly affect anticancer potency. Compounds with methoxy groups at specific positions exhibited enhanced activity compared to their unsubstituted counterparts .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain benzofuran derivatives inhibit tubulin polymerization, thereby disrupting cancer cell division .
- Comparative Analysis : A thorough comparison between EBMBC and its analogs demonstrated that the presence of both bromine and methoxy groups is crucial for maximizing biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Ethyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination and methoxylation of a benzofuran precursor. A typical approach involves coupling 5-bromo-7-methoxybenzofuran with ethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzofuran:chloroformate) are critical for achieving yields >75% .
- Data Contradictions : Variations in substituent positions (e.g., 5-bromo vs. 7-methoxy) may require adjusted catalysts (e.g., Pd-mediated cross-coupling for halogen retention) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of the title compound reveals a planar benzofuran core with a dihedral angle of 4.8° between the carboxylate group and the fused ring .
- Spectroscopic Validation :
- NMR : H NMR shows distinct signals for methoxy (δ ~3.9 ppm) and ethyl ester protons (δ ~1.4 ppm for CH₃, δ ~4.4 ppm for CH₂).
- IR : Strong C=O stretch at ~1730 cm⁻¹ confirms the ester .
Q. What preliminary pharmacological screening methods are used to evaluate this compound?
- Methodology : In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) are standard. For analogs, substituent effects (e.g., bromine for electron withdrawal, methoxy for lipophilicity) correlate with antifungal activity against Candida spp. (MIC ~12.5 µg/mL) .
Advanced Research Questions
Q. How do crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the compound’s electron density maps?
- Methodology : SHELXL refines structures using high-resolution data (R factor <0.05). For example, anisotropic displacement parameters (ADPs) for bromine atoms in the title compound show minimal thermal motion (Ueq ~0.03 Ų), confirming stable halogen placement .
- Data Contradictions : Disordered methoxy groups may require PART instructions in SHELXL to model split positions .
Q. What strategies address contradictory bioactivity data between analogs (e.g., 5-bromo vs. 5-fluoro derivatives)?
- Methodology : Comparative SAR studies using isosteric replacements (Br ↔ F) reveal halogen-specific interactions. For instance, 5-bromo derivatives exhibit stronger π-π stacking with fungal CYP51 enzymes (docking scores: −9.2 kcal/mol vs. −7.8 kcal/mol for fluoro analogs) .
- Validation : Co-crystallization with target proteins (e.g., fungal lanosterol demethylase) resolves binding ambiguities .
Q. How does computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : DFT calculations (B3LYP/6-31G*) identify electrophilic centers. The C-2 carboxylate shows high Fukui indices (f⁻ ~0.15), making it prone to hydrolysis. Solvent models (PCM for DMSO) predict activation energies (~25 kcal/mol) for ester cleavage .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
